3-Chloro-1,2-propanediol

Catalog No.
S601077
CAS No.
96-24-2
M.F
C3H7ClO2
HOCH2CHOHCH2Cl
C3H7ClO2
M. Wt
110.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1,2-propanediol

CAS Number

96-24-2

Product Name

3-Chloro-1,2-propanediol

IUPAC Name

3-chloropropane-1,2-diol

Molecular Formula

C3H7ClO2
HOCH2CHOHCH2Cl
C3H7ClO2

Molecular Weight

110.54 g/mol

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2

InChI Key

SSZWWUDQMAHNAQ-UHFFFAOYSA-N

SMILES

C(C(CCl)O)O

solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
9.05 M
SOL IN WATER, ALCOHOL, & ETHER
Immiscible with oils
Soluble in oxygenated solvents
Miscible in water
1000 mg/mL at 20 °C
Solubility in water: miscible

Synonyms

3 Chloro 1,2 propanediol, 3 Chloropropanediol, 3 Monochloropropane 1,2 diol, 3-Chloro-1,2-propanediol, 3-Chloropropanediol, 3-MCPD, 3-monochloropropane-1,2-diol, alpha Chlorhydrin, alpha Chlorohydrin, alpha-Chlorhydrin, alpha-Chlorohydrin, alpha-Monochlorohydrin, Glycerol, Glycerol alpha Monochlorohydrin, Glycerol alpha-Monochlorohydrin, U 5897, U-5897, U5897

Canonical SMILES

C(C(CCl)O)O

The exact mass of the compound 3-Chloro-1,2-propanediol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70° f (ntp, 1992)9.05 msol in water, alcohol, & etherimmiscible with oilssoluble in oxygenated solventsmiscible in water1000 mg/ml at 20 °csolubility in water: miscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols. It belongs to the ontological category of chloropropane-1,2-diol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Chloro-1,2-propanediol (3-MCPD) is a highly functionalized C3 aliphatic halohydrin featuring a primary chloride and a vicinal diol [1]. In industrial and laboratory procurement, it serves as a critical electrophilic building block, offering a stable, pre-activated alternative to glycerol and a less volatile substitute for epichlorohydrin. Its primary utility lies in its predictable SN2 reactivity at the chlorinated position, enabling the efficient synthesis of pharmaceutical intermediates, functionalized polymers, and specialty surfactants without the need for complex protection-deprotection sequences[1].

Attempting to substitute 3-MCPD with related C3 compounds often introduces severe process liabilities. Replacing it with epichlorohydrin or glycidol introduces extreme volatility, inhalation hazards, and risks of explosive polymerization, necessitating costly closed-system engineering [REFS-1, REFS-2]. Conversely, using inexpensive glycerol requires multiple protection and activation steps to differentiate the hydroxyl groups, drastically lowering overall atom economy and increasing solvent waste. Furthermore, substituting with 1,3-dichloro-2-propanol alters the fundamental stoichiometry and regioselectivity of cross-linking reactions, yielding entirely different polymer architectures and poorer wastewater degradation profiles [2].

Vapor Pressure and Containment Requirements vs. Epichlorohydrin

Epichlorohydrin is a common alternative for installing a C3-diol equivalent, but its high volatility presents severe inhalation and exposure risks[2]. 3-MCPD exhibits a boiling point of 213 °C and a negligible vapor pressure at room temperature, compared to epichlorohydrin's boiling point of 116 °C and vapor pressure of 13.8 mmHg at 21 °C[REFS-1, REFS-2]. This dramatic reduction in volatility allows 3-MCPD to be handled in standard chemical reactors without the stringent, high-pressure containment and specialized ventilation systems required for epichlorohydrin [1].

Evidence DimensionVapor Pressure at ~21-25 °C
Target Compound Data3-MCPD: ~0.0 - 0.2 mmHg
Comparator Or BaselineEpichlorohydrin: 13.8 mmHg
Quantified Difference>60-fold reduction in vapor pressure
ConditionsStandard ambient handling conditions (21-25 °C)

Eliminates the need for specialized high-containment infrastructure, reducing scale-up costs and improving operator safety.

Shelf-Life and Polymerization Risk vs. Glycidol

Glycidol is an epoxide alcohol that provides similar downstream functionalization to 3-MCPD, but it is notoriously unstable and prone to exothermic, potentially explosive auto-polymerization during storage or heating [1]. 3-MCPD acts as a completely stable, bench-safe latent equivalent to glycidol[1]. Because 3-MCPD only forms the reactive epoxide in situ upon the addition of a base (via dehydrohalogenation), it can be procured in bulk and stored safely for extended periods without the need for strict temperature controls or stabilizers [1].

Evidence DimensionStorage stability and auto-polymerization risk
Target Compound Data3-MCPD: Stable liquid, no auto-polymerization at ambient
Comparator Or BaselineGlycidol: High risk of exothermic auto-polymerization
Quantified DifferenceTransition from hazardous refrigerated storage to stable ambient storage
ConditionsBulk chemical storage and transport

Allows for bulk procurement and extended shelf life without the hazardous materials surcharges and refrigeration costs associated with glycidol.

Step-Count Reduction in Asymmetric/Mono-Substitution vs. Glycerol

When synthesizing terminal glycerol ethers (such as the expectorant guaifenesin), starting from unactivated glycerol requires selective protection of two hydroxyls, activation of the third, and subsequent deprotection [1]. Procuring 3-MCPD bypasses these steps entirely [1]. The primary C-Cl bond in 3-MCPD is highly primed for direct SN2 nucleophilic attack by phenoxides or alkoxides, allowing for a single-step Williamson ether synthesis[1]. This direct route significantly improves overall yield and eliminates the reagent waste associated with multi-step protection strategies.

Evidence DimensionSynthetic steps to mono-substituted glycerol ether
Target Compound Data3-MCPD: 1 step (direct Williamson ether synthesis)
Comparator Or BaselineGlycerol: 3-4 steps (protection, activation, substitution, deprotection)
Quantified DifferenceElimination of 2-3 synthetic steps
ConditionsStandard pharmaceutical intermediate synthesis (e.g., guaifenesin production)

Drastically reduces solvent usage, reagent costs, and reactor time by enabling a direct, single-step functionalization.

Wastewater Biodegradation Kinetics vs. 1,3-Dichloro-2-propanol

In industrial applications such as the production of wet-strength resins, halohydrin residuals must be managed in wastewater [1]. Studies utilizing the whole-cell system of Pseudomonas putida DSM 437 demonstrate that 3-MCPD is biodegraded significantly faster than its closely related analog, 1,3-dichloro-2-propanol (1,3-DCP) [1]. 3-MCPD exhibits a first-order removal rate constant of 0.0206 h⁻¹, compared to just 0.0109 h⁻¹ for 1,3-DCP [1]. This accelerated degradation profile reduces the residence time required in biological effluent treatment facilities.

Evidence DimensionFirst-order biodegradation rate constant
Target Compound Data3-MCPD: 0.0206 h⁻¹
Comparator Or Baseline1,3-DCP: 0.0109 h⁻¹
Quantified Difference~1.89x faster biodegradation rate
ConditionsWhole-cell bioremediation assay (Pseudomonas putida DSM 437) up to 1,000 mg/L

Lowers wastewater treatment costs and simplifies environmental compliance for facilities managing halohydrin-containing effluents.

Single-Step Synthesis of Active Pharmaceutical Ingredients (APIs)

Ideal for the direct synthesis of guaifenesin, iohexol, and diprophylline, where 3-MCPD's pre-activated primary chloride allows for a highly efficient, one-step Williamson ether synthesis, avoiding the volatility of epichlorohydrin[1].

In Situ Generation of Glycidol for Specialty Polymers

The perfect choice for polymer chemists requiring glycidol-like reactivity without the storage hazards. 3-MCPD can be added to basic polymerization mixtures to generate the reactive epoxide in situ, ensuring safe handling during the production of hyperbranched polyglycerols [1].

Formulation of Low-Toxicity Wet-Strength Resins

Selected over 1,3-DCP in the development of polyamidoamine (PAE) resins where manufacturers need to optimize the biodegradation profile of their industrial effluents and meet stringent environmental regulations[2].

Physical Description

Glycerol alpha-monochlorohydrin appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid
COLOURLESS-TO-PALE-YELLOW HYGROSCOPIC LIQUID.

Color/Form

Colorless or pale yellow liquid
Heavy liquid

XLogP3

-0.5

Boiling Point

415 °F at 760 mm Hg (decomposes) (NTP, 1992)
213 °C (decomposes)
at 1.9kPa: 114-120 °C

Flash Point

138 °F (NTP, 1992)
113 °C c.c.

Vapor Density

Relative vapor density (air = 1): 3.8

Density

1.326 at 64 °F (NTP, 1992)
1.3218 @ 20 °C/4 °C
Relative density (water = 1): 1.32

LogP

-0.53 (estimated)

Melting Point

-40 °F (NTP, 1992)
-40 °C

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (35.76%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (64.24%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (87.88%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (12.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (43.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (52.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (18.18%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (73.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (35.15%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (96.36%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (64.24%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chemosterilants

Mechanism of Action

Glycidol ... an industrial chemical, has been showed to be a reproductive toxicant in short term studies and a carcinogen in rats and mice in /carcinogenicity/ studies. The reproductive toxicity of glycidol was believed to result from its conversion to alpha-chlorohydrin by the action of hydrochloric acid in the stomach. The comparative disposition of glycidol was investigated in rats following oral or iv admin at doses of 37.5 and 75 mg/kg. ... Approx 87-92% of the dose was absorbed from the gastrointestinal tract of the rat. (14)C-Glycidol equivalents were eliminated in urine (40-48% of the dose in 72 hr), feces (5-12%), and exhaled as CO2 (26-32%). At both doses, 9-12% and 7-8% (estimated) of the dose remained in tissues at 24 or 72 hr following dosing, respectively. In general, the concn of glycidol equivalents in tissues were proportional to the dose. The highest concn of radioactivity were /noted/ in the blood cells, thyroid, liver, kidney, spleen, and the lowest in adipose tissue, skeletal muscle, and plasma. The pattern of distribution of radioactivity in tissues was similar for both the iv and oral routes. The total recovery of radioactivity ranged from 87 to 91% of the dose. Urinary radioactivity was resolved by HPLC analysis into 15 metabolites. There were one major (14-21% of the dose) and four lesser metabolites (each representing 2-8%); the others were minor, each representing 1% or less of the dose. In general, the urinary metabolic profile was similar to iv or oral admin of the two doses studied. ...
The ultrastructural changes of each epididymal segment of the rat were brought about by alpha-chlorohydrin (20 mg/kg/day, for successive five times). The alteration appeared in proper order from initial segment to caudal segment, and the digression in profundity and range got less serious as the distance to the testis increased. This alteration disappeared gradually as the time went by. The recovery process also began at initial segment but its cycle was shortened gradually from initial segment to caudal segment. These results showed the factor that caused the above mentioned processes stemmed from the testis chiefly and was in epididymal plasma. It affected each epididymal segment along the epididymal lumen and to the injury of the epididymal epithelium; at the same time, the concentration of the factor became more decreased. The relationship between the antifertility effect of alpha-chlorohydrin and the ... ultrastructural changes of the epididymis and the mechanism of the double effects depending on dose of alpha-chlorohydrin were discussed.
An acute phase of severe hepatic necrosis induced by dichloropropanol was examined immunohistochemically and ultrastructurally, in order to study chronological changes of sinusoidal morphology during acute hepatic injury. Male wistar rats were injected with 1,3-dichloro-2-propanol (DC2P) and sacrificed at various intervals after the injections. DC2P injected rats showed zonal necrosis of the centrilobular space with a peak from 24 to 48 hr after the injection. Destruction of sinusoidal linings appeared at 4 hr, and was gradually aggravated along the advancing hepatocytic necrosis. Monocytic influx into the necrotic areas was initiated at 6 hr. At 48 hr, collapsed centrilobular spaces showed a loss of most sinusoidal structures with active phagocytosis of macrophages, proliferation of perisinusoidal cells and accumulation of collagen fibrils. At 72 hr, there were many regenerating sinusoidal structures, which were composed of rather thick and less fenestrated endothelium and underlying multilayered processes of mesenchymal cells, along the regenerating hepatocytes. In these areas, occasional junctions between regenerating hepatocytes and mesenchymal cells were /observed/. Reconstruction of sinusoidal linings was closely related to the hepatocytic regeneration, and a hepatocytic mesenchymal interaction might participate in this morphodynamic course of the sinusoidal reconstruction.

Vapor Pressure

3.75 mm Hg at 77 °F (NTP, 1992)
0.20 mmHg
0.2 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 27

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

96-24-2

Use Classification

Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes

Methods of Manufacturing

By passing hydrogen chloride gas into glycerol containing 2% acetic acid.
Production: from allyl alcohol via hypochlorination
Production: from epichlorohydrin via dehydrochlorination

General Manufacturing Information

All other chemical product and preparation manufacturing
Pharmaceutical and medicine manufacturing
1,2-Propanediol, 3-chloro-: ACTIVE
The commercial grade is a mixture of the two isomers, alpha and beta, of which alpha is in a greater proportion.

Storage Conditions

...MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

Interactions

EFFECT OF SODIUM NITRITE ON ALPHA-CHLOROHYDRIN-INDUCED LESION OF TESTIS-EPIDIDYMIS COMPLEX IN RAT.

Stability Shelf Life

TENDENCY TO TURN STRAW COLOR

Dates

Last modified: 08-15-2023

[Determination of 15 3-chloro-1,2-propanediol fatty acid esters in vegetable oils and fritters by ultra performance convergence chromatography-tandem mass spectrometry]

Guangyong Yang, Cangting Guo, Guang Xue, Jinxi Guo
PMID: 34213253   DOI: 10.3724/SP.J.1123.2020.03020

Abstract

The presence of 3-chloro-1,2-propanediol fatty acid esters (3-MCPDE) in food and processed materials has recently become a topic of concern because of the toxicity of their metabolites. 3-MCPDE structurally similar to glyceride, which makes it difficult to separate or extract them from oils and fritters. A method based on ultra performance convergence chromatography-tandem mass spectrometry (UPC
-MS/MS) was established for the determination of 15 3-MCPDE in vegetable oils and fritters. Amino-packed columns were used to purify the samples. The analytical conditions were optimized, and the matrix effect was investigated. The sample was treated by column chromatography to remove glyceride and free fatty acids, which induce strong matrix effects. The amino-packed column was eluted with hexane and hexane-ethyl acetate (6:4, v/v). Every 1 mL of the eluent was analyzed using a UPC
and ACQUITY QDa detector. Elution curves were drawn based on the testing data and used to determine the collection volume. The collection volumes for 3-chloro-1,2-propanediol diesters and monoesters according to the elution curves were 7-14 mL and 3-9 mL. The collected eluent was mixed and dried under nitrogen flow at a temperature of 60℃. A hexane-isopropanol (98:2, v/v, 1 mL) mixture was used to dissolve the residue. The resulting solution was separated on a Viridis HSS C18 SB column (150 mm×2.1 mm, 1.8 μm) under gradient elution. Supercritical carbon dioxide and methanol (containing 40% acetonitrile and 0.1% formic acid) were used as the mobile phases, and the flow rate was 1 mL/min. The separated compounds were analyzed by tandem MS with an electrospray ionization (ESI) source in positive and multiple reaction monitoring modes. Water (containing 97% isopropanol and 0.2% ammonia water) was used as the auxiliary pump mobile phase, and the flow rate was 0.2 mL/min. The method showed good linear relationships in the range of 0.5-100 μg/L (
≥ 0.9973). The limits of detection (LODs) and limits of quantification (LOQs) were 0.01-0.68 μg/L (
=3) and 0.04-1.74 μg/L (
=10), respectively. The average recoveries (
=9) at the three spiked levels were in the range of 81.6%-98.5%. The relative standard deviations were in the range of 1.8%-6.4%. The matrix effects in the case of the oils and fritters were weak. The developed method was used to detect 44 oil samples and eight fritter samples. Meanwhile, some suspect 3-MCPDE compounds outside the scope of the investigation were analyzed based on their primary and secondary mass spectra. The detection rates of 3-MCPDE in oils and fritters were 84.1% and 87.5%, and their amounts were in the range of 0.024-4.481 mg/kg and 0.018-1.144 mg/kg, respectively. The detection rates of 3-MCPDE in rapeseed oil were higher compared to those for other kinds of oil. The method is specific, fast, simple, accurate, reliable, and environmentally friendly, in addition to being more sensitive than other methods and showing better matrix compatibility for oils. This method has been successfully used to determine the types and amounts of 3-MCPDE in vegetable oils and fritters. The research findings provided accurate data to assess the exposure risk of 3-MCPDE. The results of our experiment also provided valuable information for elucidating the formation mechanism of 3-MCPDE. The proposed method can be used to analyze waste edible oil based on large amounts of analysis data. However, this method has some limitations. The resolution ratio of the mass spectrometer used in this method is too low for the qualitative analysis of unknown compounds. The qualitative results for the suspect 3-MCPDE compounds are not particularly accurate, and a large variety of monomer standards are required for the quantitative determination of 3-MCPDE. The 3-MCPDE standards are expensive, and there is limited choice of these standards; moreover, they are difficult to synthesize. The poor ionization yield of 3-chloro-1,2-propanediol monoesters under the ESI conditions resulted in high LODs. Hence, it is necessary to develop a method for increasing the ionization of monoesters, for example, via derivatization.


Recommendations for Oil Extraction and Refining Process to Prevent the Formation of Monochloropropane-diol Esters in Sunflower Oil

Karine Redeuil, Xanthippe Theurillat, Marine Nicolas, Kornél Nagy
PMID: 34018724   DOI: 10.1021/acs.jafc.1c00597

Abstract

The aim of this study was to identify the chlorine source during sunflower oil production and propose mitigation strategies in order to prevent monochloropropane-diol ester (MCPDE) formation. Whole sunflower seeds, the separated kernel, hulls, and pressed cake were studied to pinpoint the location of chlorine donors originating from the crop. Acid-water-based degumming, bleaching, cooling, and heat treatment were performed to mimic the current refining process practices. Various oil extraction and refining scenarios were tested. MCPDE and total monochloropropane-diol (MCPD) content of the heat-treated samples were determined by liquid chromatography-HRMS and by an AOCS Official method. The results show that the oil produced from crop hulls and the bleaching clay used are the strongest chlorine sources boosting the MCPDE formation. Using a mixture of pressed and solvent extracted cake oil as model, total 3-MCPD decreased by a factor of 2 when applying static cooling in combination with a washed bleaching clay.


Puerarin inhibited 3-chloropropane-1,2-diol fatty acid esters formation by reacting with glycidol and glycidyl esters

Ru Wang, Mengru Tao, Yamin Zhu, Daming Fan, Mingfu Wang, Yueliang Zhao
PMID: 33915425   DOI: 10.1016/j.foodchem.2021.129843

Abstract

The inhibitory effects of seven polyphenols on 3-chloropropane-1,2-diol fatty acid esters (3-MCPDE) formation were investigated in palm oil models. Results showed that there was not a positive significant correlation between the free-radical scavenging activities of the tested compounds and their 3-MCPDE-formation inhibitory activities; puerarin, with weak antioxidant activity, showed the highest inhibitory capacity. Moreover, puerarin reduced the content of glycidol and glycidyl esters (GEs), two key intermediates of 3-MCPDE formation in the oil models; and a puerarin-adduct was discovered in the oil fortified with glycidol or GEs, with its structure elucidated by LC-MS/MS and comparison with newly synthesized ones. Based on its chemical structure, we proposed that puerarin, at least in part, reacted with glycidol and GEs to inhibit 3-MCPDE formation. In addition, the formed compound, puerarin-7-O-propanediol was identified in the potato chips frying system, further confirming reacting with glycidol/GEs as a key mechanism of puerarin to inhibit 3-MCPDE formation.


Occurrence of thermally induced glycidyl esters and 3-monochloropropane-1,2-diol esters in refined oils and pressed oils manufactured by different processes and associated with human health risks in Taiwan

Hsuan Chen, Chieh-Hsi Tsao, Yu-Hsuan Chang, Wei-Ju Lee
PMID: 34022517   DOI: 10.1016/j.foodchem.2021.130053

Abstract

Glycidyl esters (GEs) and 3-monochloropropane-1,2-diol esters (3-MCPDEs) are heat-induced contaminants mainly formed during oil refining. Information on the occurrence of these contaminants in pressed oils is still limited. In this study, 16 oilseeds pressed with a screw press and a hydraulic press had extremely low concentrations of GEs and 3-MCPDEs. Seed-roasting at high temperatures was the principal factor that significantly increased contents of GEs and 3-MCPDEs in pressed oils, in which higher precursor levels were observed. Occurrence data of GE and 3-MCPDE concentrations in refined oils (n = 25) and pressed oils (n = 26) marketed in Taiwan showed that hot-pressed oils had higher concentrations than their cold-pressed counterparts, and average concentrations of refined oils were > 10-fold higher than those of pressed oils. Risk assessment using the margin of exposure (MOE) approach indicated the presence of GEs in edible oils was of concern for food safety, especially for people who frequently use refined oils.


The role of PGC-1α and metabolic signaling pathway in kidney injury following chronic administration with 3-MCPD as a food processing contaminant

Roya Khosrokhavar, Rana Dizaji, Firouzeh Nazari, Ali Sharafi, Javad Tajkey, Mir-Jamal Hosseini
PMID: 33913518   DOI: 10.1111/jfbc.13744

Abstract

3-Monochloropropane-1,2-diol (3-MCPD) as a byproduct of food processing and a carcinogenic agent has attracted much attention in the last decades. Kidney is the main target organ that is sensitive to the toxicity of 3-MCPD. Due to limited evidence about possible 3-MCPD toxicity, we design an investigation to determine the role of mitochondrial biogenesis following chronic oral administration of 3-MCPD (2, 4, 8 and 32 mg/kg) for 2 months in male C57 mice. The present study evaluated the affects of 3-MCPD in modulating metabolic signalling which is associated with Il-18, PGC-1α, Nrf-2 and Sir3 which are the major transcription factors. Our data confirms controversial behaviors after chronic exposure with 3-MCPD. Over expression of the PGC-1α and Sir3 and IL-18 were observed after exposure with 2,4 & 8 mg kg
day
of 3-MCPD. In front, PGC-1α down-regulation occurs at the highest dose (32 mg/kg) resulted in kidney injury. Based on the findings, PGC-1α plays an important role in the restoration of the mitochondrial function during the recovery from chronic kidney injury. We suggest that the PGC-1α can be consider as a therapeutic target in prevention and treatment of kidney injury after chronic exposure of 3-MCPD. PRACTICAL APPLICATIONS: 3-Monochloropropane-1, 2-diol (3-MCPD) existed in several foods, can induce nephrotoxicity, progressive nephropathy and renal tubule dilation following acute and chronic exposure. It revealed that 3-MCPD toxicity is related to metabolites which can cause oxidative stress and activation of cell death signaling. It seems that cytotoxicity of 3-MCPD has disruptive effect on kidney cells due to rise in ROS production and decrease in mitochondrial membrane permeability. These effects can lead to MPT pore opening, cytochrome c release and activation of programed cell death signaling pathway. Therefore, present study was investigated the role of PGC-1a and the metabolic signaling involved in 3-MCPD-induced nephrotoxicity for the first time. Our data revealed that up-regulation of mitochondrial biogenesis following chronic exposure with 3-MCPD accelerates recovery of mitochondrial and cellular function in kidney by deacetylation of histones, overexpression of transcription factors (PGC-1α, Nrf-2, and Sir3) and maintaining cellular homeostasis.


Proteomic Analyses of 3-Monochloropropanediol 1-Monooleate and 1-Monostearate Induced Testicular Toxicity in a 90 Day Sprague-Dawley Rats' Study

Puyu Yang, Yaqiong Zhang, Yanfang Li, Michael Granvogl, Boyan Gao, Liangli Lucy Yu
PMID: 33843233   DOI: 10.1021/acs.jafc.0c07242

Abstract

3-Monochloropropane 1,2-diol (3-MCPD) esters are toxicants formed during food thermal processing, and their testicular toxicities were widely reported. In this 90 day
study, Sprague-Dawley rats were treated with 3-MCPD 1-monooleate at 10 and 100 mg/kg body weight (bw)/day or 1-monostearate at 15 and 150 mg/kg bw/day. Histological results indicated that testicular impairment was observed, and the level of serum testosterone was decreased dose dependently, while the levels of serum transforming growth factor beta and interferon-γ in rats' serum were increased dose dependently. To address the molecular mechanisms leading to testicular toxicities of 3-MCPD esters, testes samples were investigated with a mass spectrometry proteomic approach. The deregulated proteins affected by 3-MCPD esters include many enzymes related with the inflammatory necrosis pathways. While verifying the results in cellular level, 3-MCPD 1-monooleate and 3-MCPD 1-monostearate showed almost similar testicular cytotoxicity, and they could activate RIPK1 and MLKL pathways at the cellular level. All of these results showed the possible mechanisms about the toxicity of 3-MCPD esters in rats' testes and play a vital role in understanding the toxic effects of 3-MCPD esters both
and
.


Development of UHPLC/Q-TOF Analysis Method to Screen Glycerin for Direct Detection of Process Contaminants 3-Monochloropropane-1,2-diol Esters (3-MCPDEs) and Glycidyl Esters (GEs)

Lauren Girard, Kithsiri Herath, Hernando Escobar, Renate Reimschuessel, Olgica Ceric, Hiranthi Jayasuriya
PMID: 33922286   DOI: 10.3390/molecules26092449

Abstract

The U.S. Food and Drug Administration's (FDA's) Center for Veterinary Medicine (CVM) has been investigating reports of pets becoming ill after consuming jerky pet treats since 2007. Renal failure accounted for 30% of reported cases. Jerky pet treats contain glycerin, which can be made from vegetable oil or as a byproduct of biodiesel production. Glycidyl esters (GEs) and 3-monochloropropanediol esters (3-MCPDEs) are food contaminants that can form in glycerin during the refining process. 3-MCPDEs and GEs pose food safety concerns, as they can release free 3-MCPD and glycidol in vivo. Evidence from studies in animals shows that 3-MCPDEs are potential toxins with kidneys as their main target. As renal failure accounted for 30% of reported pet illnesses after the consumption of jerky pet treats containing glycerin, there is a need to develop a screening method to detect 3-MCPDEs and GEs in glycerin. We describe the development of an ultra-high-pressure liquid chromatography/quadrupole time-of-flight (UHPLC/Q-TOF) method for screening glycerin for MCPDEs and GEs. Glycerin was extracted and directly analyzed without a solid-phase extraction procedure. An exact mass database, developed in-house, of MCPDEs and GEs formed with common fatty acids was used in the screening.


Chloride reduction by water washing of crude palm oil to assist in 3-monochloropropane-1, 2 diol ester (3-MCPDE) mitigation

Shyam Lakshmanan, Yen Li Yung
PMID: 33596165   DOI: 10.1080/19440049.2020.1842516

Abstract

Chloride reduction in crude palm oil (CPO) of greater than 80% was achieved with water washing conducted at 90°C. Inorganic chloride content in CPO was largely removed through washing, with no significant reduction in the organic chloride. Phosphorous content of CPO reduced by 20%, while trace elements such as calcium, magnesium and iron were also reduced in the washing operation. The 3-MCPDE formed in the refined, bleached and deodorised palm oil displayed (RBDPO) a linear relationship with the chloride level in washed CPO, which could be represented by the equation y = 0.91x, where y is 3-MCPDE and x represents the chloride in RBDPO refined from washed CPO. In plant scale trials using 5% water at 90°C, mild acidification of the wash water at 0.05% reduced chloride by average 76% in washed CPO. Utilising selected bleaching earths, controlled wash water temperature and wash water volume produced low chloride levels in RBDPO. Chloride content less than 1.4 mg kg
in plant RBDPO production was achieved, through physical refining of washed CPO containing less than 2 mg kg
chloride and would correspond to 3-MCPDE levels of 1.25 mg kg
in RBDPO. The 3-MCPDE reduced further to 1.1 mg kg
as the chloride level of washed CPO decreased below 1.8 mg kg
. Chloride has been shown to facilitate the 3-MCPDE formation and its removal in lab scale washing study has yielded lower 3-MCPDE levels formed in RBDPO. In actual plant operations using washed CPO, 3-MCPDE levels below 1.25 mg kg
were achieved consistently in RBDPO.


Organic, conventional and sustainable palm oil (RSPO): Formation of 2- and 3-MCPD esters and glycidyl esters and influence of aqueous washing on their reduction

Jéssika Karolline Santiago, Willian Cruzeiro Silva, Maisa Freitas Capristo, Marcela Cravo Ferreira, Roseli Aparecida Ferrari, Eduardo Vicente, Antônio José A Meirelles, Adriana Pavesi Arisseto, Klicia Araujo Sampaio
PMID: 33648232   DOI: 10.1016/j.foodres.2020.109998

Abstract

Palm oil is a type of vegetable oil which presents a variety of applications including food, energy, and international trading. However, one of the major concerns associated with palm oil uses as a food ingredient is the significant amount of processing contaminants, such as monochloropropanediol esters (MCPDE) and glycidyl esters (GE) which are formed during the refining process. These contaminants may pose a health risk to consumers due to their carcinogenicity. Thus, mitigation strategies have been studied to reduce these substances in palm oil. In this study, we investigated the effect of the application of an aqueous washing step, as a mitigation strategy, prior to deodorization in three different palm oil cultivation systems: organic, conventional and certified palm oil by the Roundtable on Sustainable Palm Oil (RSPO). In addition, we evaluated the quality parameters after the application of the washing step. For the organic, conventional and RSPO palm oil samples, the aqueous washing step reduced approximately 41%, 34% and 36% of the 3-MCPDE, respectively. The levels of 2-MCPDE for the organic, conventional and RSPO palm oil presented a reduction of 55%, 41% and 32%, respectively. The GE levels are considerably low for all the deodorized palm oils, and presented no statistically significant difference (p > 0.05). Besides, the quality parameters such as free fatty acids, color, and OSI met the recommended limits. Therefore, the aqueous washing could be used as a supplementary strategy to reduce these contaminants from palm oil.


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